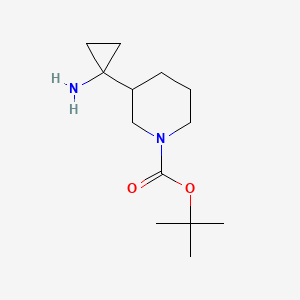

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Métodos De Preparación

The synthesis of tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 1-aminocyclopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Análisis De Reacciones Químicas

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate has been identified as an important building block in the synthesis of several biologically active compounds. It is particularly relevant in the development of drugs aimed at treating cancer and other serious conditions. Notably, it has been utilized in synthesizing drugs like Vandetanib and Crizotinib, which are known for their efficacy in targeting specific cancer cell lines.

Mechanism of Action

The compound acts by interacting with various molecular targets within biological systems. Its derivatives have shown promising results in inhibiting cancer cell proliferation, thereby highlighting its potential therapeutic applications . The structural modifications of this compound can enhance its binding affinity to specific enzymes or receptors, making it a valuable candidate for further drug development .

Biological Research

Interaction Studies

Research involving this compound focuses on its binding interactions with biological targets. These studies are essential for understanding how changes to its structure can influence its biological activity, which is crucial for optimizing therapeutic effects against diseases .

Case Studies

Several case studies have documented the compound's effectiveness in preclinical models. For instance, studies have demonstrated that derivatives of this compound can significantly inhibit specific cancer cell lines, showcasing its potential as a lead compound for drug development .

Chemical Synthesis and Optimization

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the reaction of piperidine derivatives with carbamate precursors. Optimizing these synthesis methods involves adjusting solvent choices and reaction conditions to enhance yield and purity .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate can be compared with similar compounds like:

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.

Tert-butyl 3-oxopiperidine-1-carboxylate: Utilized in the stereocontrolled synthesis of chiral compounds.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties and uses of this compound.

Actividad Biológica

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating neurological disorders and its role as a pharmacophore in drug design. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an aminocyclopropyl moiety. This structural configuration allows for unique interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and inflammatory processes. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aminocyclopropyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins, influencing cellular pathways related to inflammation and neuroprotection.

Biological Assays and Findings

Research has employed various biological assays to evaluate the effects of this compound on cellular pathways:

- Cellular Pathway Modulation : In vitro studies have demonstrated that this compound can influence signaling pathways associated with neuroinflammation and apoptosis. For instance, it has been shown to inhibit the NLRP3 inflammasome pathway, which is critical in mediating inflammatory responses .

- Protein Interaction Studies : The compound has been utilized in assays to investigate its binding affinity to specific receptors involved in neurological functions. This includes studies focusing on glutamate receptors, where it may exhibit modulatory effects that could be beneficial in treating conditions like Alzheimer's disease .

Case Studies

Several studies highlight the compound's potential therapeutic benefits:

- Neuroprotection : A study exploring the neuroprotective effects of similar piperidine derivatives indicated that compounds with structural similarities to this compound could reduce neuronal cell death induced by oxidative stress .

- Inflammation Reduction : Research involving THP-1 cells (a model for human macrophages) demonstrated that derivatives of this compound could significantly inhibit IL-1β release and pyroptotic cell death upon stimulation with lipopolysaccharides (LPS) and ATP. The results suggest a concentration-dependent inhibition of inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate | Methoxymethyl group | Modulates neurotransmitter systems |

| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromomethyl substitution | Exhibits anti-inflammatory properties |

| Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | Carbamoyl group | Inhibits specific enzyme activities |

This table illustrates how structural variations impact the biological activities of piperidine derivatives.

Propiedades

IUPAC Name |

tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-10(9-15)13(14)6-7-13/h10H,4-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQPBHLLBRPKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374653-38-9 | |

| Record name | tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.